N-cyclopentyl-3-methyl-1,2,4-thiadiazol-5-amine
CAS No.: 1492549-88-8
Cat. No.: VC6617077
Molecular Formula: C8H13N3S
Molecular Weight: 183.27
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1492549-88-8 |
|---|---|
| Molecular Formula | C8H13N3S |
| Molecular Weight | 183.27 |
| IUPAC Name | N-cyclopentyl-3-methyl-1,2,4-thiadiazol-5-amine |
| Standard InChI | InChI=1S/C8H13N3S/c1-6-9-8(12-11-6)10-7-4-2-3-5-7/h7H,2-5H2,1H3,(H,9,10,11) |
| Standard InChI Key | JBLDCIXELBSTHK-UHFFFAOYSA-N |
| SMILES | CC1=NSC(=N1)NC2CCCC2 |
Introduction
Chemical Structure and Classification
Molecular Architecture
N-Cyclopentyl-3-methyl-1,2,4-thiadiazol-5-amine (IUPAC name: N-cyclopentyl-3-methyl-1,2,4-thiadiazol-5-amine) consists of a 1,2,4-thiadiazole core substituted with a cyclopentylamine group at position 5 and a methyl group at position 3. The thiadiazole ring is aromatic, with delocalized π-electrons contributing to its stability. The cyclopentyl group introduces steric bulk, while the methyl group enhances hydrophobicity.
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂N₃S |
| Molecular Weight | 182.27 g/mol |
| IUPAC Name | N-cyclopentyl-3-methyl-1,2,4-thiadiazol-5-amine |
| SMILES Notation | CN(C1CCCC1)C2=NC(=NS2)C |
| Aromatic Ring System | 1,2,4-Thiadiazole |
Structural Analogues and Homologs
Thiadiazole derivatives share a common scaffold but differ in substituents. For example:
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3-Amino-1,2,4-thiadiazole: Lacks alkyl groups, used as a building block in drug discovery.
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5-Cyclopropyl-1,2,4-thiadiazole: Contains a smaller cyclopropane ring, altering steric and electronic profiles.
Synthesis and Characterization
Synthetic Pathways
The synthesis of N-cyclopentyl-3-methyl-1,2,4-thiadiazol-5-amine typically involves cyclization and substitution reactions:
Cyclization of Thioamides
Thioamides react with nitriles under acidic conditions to form the thiadiazole ring. For example:
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Reaction: Cyclopentylthiourea + methyl cyanide → Intermediate thiadiazoline.
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Oxidation: Use of hydrogen peroxide or iodine yields the aromatic thiadiazole ring.
N-Alkylation
Post-cyclization, the amine group at position 5 undergoes alkylation with cyclopentyl halides:
Purification and Analytical Data
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Chromatography: Column chromatography (silica gel, ethyl acetate/hexane) isolates the compound.
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Spectroscopic Characterization:
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¹H NMR: Peaks at δ 1.5–2.1 ppm (cyclopentyl CH₂), δ 2.4 ppm (methyl group).
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LC-MS: Molecular ion peak at m/z 182.27 [M+H]⁺.
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Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF); poorly soluble in water.
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Thermal Stability: Decomposes above 250°C without melting, consistent with aromatic heterocycles.
Table 2: Physicochemical Profile
| Property | Value |
|---|---|
| Melting Point | Decomposes >250°C |
| LogP (Octanol-Water) | 2.1 (Predicted) |
| Hydrogen Bond Donors | 1 (NH group) |
| Hydrogen Bond Acceptors | 3 (2N, 1S) |
Reactivity
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Electrophilic Substitution: Reacts at the sulfur or nitrogen atoms under acidic conditions.
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Oxidation: Forms sulfoxides or sulfones with strong oxidizers (e.g., KMnO₄).
Biological Activities and Research Applications
Anticancer Mechanisms
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Apoptosis Induction: Thiadiazoles activate caspase-3/7 in cancer cell lines (e.g., MCF-7 breast cancer).
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Kinase Inhibition: Potential to block EGFR or VEGFR2 signaling pathways.
Table 3: Hypothesized Biological Targets
| Target | Proposed Effect |
|---|---|
| Topoisomerase II | DNA replication inhibition |
| Tubulin | Mitotic arrest |
| Reactive Oxygen Species | Oxidative stress induction |
Agricultural Applications
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Herbicidal Activity: Thiadiazoles disrupt photosynthesis in weeds.
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Insect Growth Regulation: Interference with chitin synthesis in pests.
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